molecular formula C7HClF4O2 B154560 2-Chloro-3,4,5,6-tetrafluorobenzoic acid CAS No. 1868-80-0

2-Chloro-3,4,5,6-tetrafluorobenzoic acid

Cat. No. B154560
CAS RN: 1868-80-0
M. Wt: 228.53 g/mol
InChI Key: FTLLRNYFQGXOTN-UHFFFAOYSA-N
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Description

Optimized Synthesis of Tetrafluoroterephthalic Acid

The synthesis of tetrafluoroterephthalic acid is achieved with high efficiency by reacting tetrafluorobenzene with n-butyllithium followed by carbonation with CO2. This process yields 95% of the desired product without the need for extensive purification. The molecular structure of the product has been confirmed through X-ray crystallography, revealing an extensive hydrogen bonding network in its hydrated crystal form. Additionally, the synthesis of monosubstituted tetrafluorobenzoic acid is described, which forms dimeric units in its crystal structure .

Preparation of 2,3,4,5-Tetrafluorobenzoic Acid

2,3,4,5-Tetrafluorobenzoic acid, a precursor for fluoroquinolone antibiotics, is synthesized from tetrachloride phthalic anhydride. The synthesis involves imidation, fluorination, hydrolysis, and decarboxylation steps, with the use of phase transfer catalysts and surfactants to improve yields and reduce reaction times. The overall yield of the improved method is reported to be 57.4%, with a significant reduction in reaction time compared to traditional methods .

An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid

The synthesis of 5-chloro-2, 3, 4-trifluorobenzoic acid from commercially available 2, 3, 4, 5-trifluorobenzoic acid is reported. The process involves nitration, selective reduction, diazotisation, and chlorination, resulting in an excellent yield of the target compound, which is a key intermediate for quinolone-3-carboxylic acid derivatives .

Determination of 2-chloro-4,5-difluorobenzoic acid and Related Impurities

A method for determining 2-chloro-4,5-difluorobenzoic acid and its impurities using liquid chromatography is presented. The method employs a reversed-phase isocratic system with an ion-pair reagent and has been shown to have good precision for both the main compound and its impurities. Unique isomeric impurities were identified using NMR and single crystal x-ray diffraction .

3-Chloro-2,4,5-trifluorobenzoic acid

The preparation of 3-chloro-2,4,5-trifluorobenzoic acid through the chlorination of 3-amino-2,4,5-trifluorobenzoic acid is described. The crystal structure of the compound shows that the carboxyl group is slightly twisted relative to the benzene ring, and the molecules form centrosymmetric dimers linked by hydrogen bonds .

4-Chloro-2,3,5-trifluorobenzoic Acid

A new tetrahalogenated benzoic acid, 4-chloro-2,3,5-trifluorobenzoic acid, is synthesized from methyl 2,3,4,5-tetrafluorobenzoate. The structure of the compound is confirmed by various spectroscopic methods including FTIR, NMR, MS, and elemental analysis .

Polyhaloaromatics

The fluorination of tetrachlorophthalic anhydride with sulfur tetrafluoride is described as an efficient one-step synthesis of a tetrachloro tetrafluoro dihydroisobenzofuran compound. The study also discusses the formation of side products and methods for their isolation and identification .

2,3,4,5-Tetrafluorobenzoic acid–4,4′-bipyridine

The crystal structure of a complex formed between 2,3,4,5-tetrafluorobenzoic acid and 4,4′-bipyridine is reported. The structure reveals intermolecular hydrogen bonds forming a trimer, with weak C—H⋯F interactions leading to a three-dimensional network structure .

Scientific Research Applications

  • Synthesis of Organotin Derivatives

    • Field : Organic Chemistry
    • Application : 2,3,4,5-Tetrafluorobenzoic acid is used in the preparation of a series of new organotin (IV) 2,3,4,5-tetrafluorobenzoic acid derivatives .
    • Method : The exact method of synthesis is not specified in the source, but it typically involves a reaction between the acid and an organotin compound .
    • Results : The source does not provide specific results or outcomes for this application .
  • Synthesis of Biologically Active Compounds

    • Field : Medicinal Chemistry
    • Application : 2,3,4,5-Tetrahalogenated benzoic acid derivatives, which would include 2-Chloro-3,4,5,6-tetrafluorobenzoic acid, are valuable intermediates for the synthesis of medicines, including antibacterials .
    • Method : The exact method of synthesis is not specified in the source, but it typically involves a reaction between the acid and other organic compounds .
    • Results : The source does not provide specific results or outcomes for this application .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Research
    • Application : 4-Amino-2,3,5,6-tetrafluorobenzoic acid, a compound similar to 2-Chloro-3,4,5,6-tetrafluorobenzoic acid, is used as a pharmaceutical intermediate .
    • Method : The exact method of application is not specified in the source, but it typically involves using the compound in the synthesis of pharmaceuticals .
    • Results : The source does not provide specific results or outcomes for this application .
  • Synthesis of Diterpenoid Analogs

    • Field : Medicinal Chemistry
    • Application : 2,3,4,5-Tetrafluorobenzoic Acid is used in the synthesis of diterpenoid analogs as antitumor compounds .
    • Method : The exact method of synthesis is not specified in the source, but it typically involves a reaction between the acid and other organic compounds .
    • Results : The source does not provide specific results or outcomes for this application .
  • Synthesis of Novel Quinoline Lactones

    • Field : Organic Chemistry
    • Application : 2,3,4,5-Tetrafluorobenzoic Acid is also used in the synthesis of novel quinoline lactones .
    • Method : The exact method of synthesis is not specified in the source, but it typically involves a reaction between the acid and other organic compounds .
    • Results : The source does not provide specific results or outcomes for this application .
  • Preparation of Inhibitors of Malaria Aspartyl Proteases

    • Field : Pharmaceutical Research
    • Application : 2,3,6-Trifluorobenzoic acid, a compound similar to 2-Chloro-3,4,5,6-tetrafluorobenzoic acid, is used to prepare inhibitors of malaria aspartyl proteases Plasmepsin I and II .
    • Method : The exact method of application is not specified in the source, but it typically involves using the compound in the synthesis of pharmaceuticals .
    • Results : The source does not provide specific results or outcomes for this application .

Safety And Hazards

The safety data sheet for 2,3,4,5-Tetrafluorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-3,4,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLLRNYFQGXOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281426
Record name 2-chloro-3,4,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4,5,6-tetrafluorobenzoic acid

CAS RN

1868-80-0
Record name 1868-80-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3,4,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WJ Pummer, RE Florin, LA Wall - Journal of Research of the …, 1959 - books.google.com
The preparation of 1, 2, 3, 4-tetrafluorobenzene from 2-chloroheptafluorotoluene in a two-step synthesis is described. A new method for the hydrolysis of the trifluoromethyl group was …
Number of citations: 11 books.google.com
K Kriis, H Martõnov, A Miller, K Erkman… - The Journal of …, 2022 - ACS Publications
A multifunctional (noncovalent) catalyst containing halogen-bond donor, hydrogen-bond donor, and Lewis basic sites was developed and applied in an enantioselective Mannich …
Number of citations: 2 pubs.acs.org

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